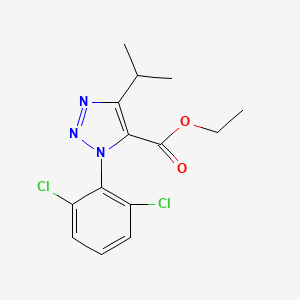

Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate

Description

Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate is a triazole-based heterocyclic compound featuring a 2,6-dichlorophenyl substituent at the N1 position, an isopropyl group at the C4 position, and an ethyl ester moiety at the C5 position. The 2,6-dichlorophenyl group is a common pharmacophore in medicinal chemistry, often contributing to enhanced lipophilicity and target binding affinity .

Properties

IUPAC Name |

ethyl 3-(2,6-dichlorophenyl)-5-propan-2-yltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3O2/c1-4-21-14(20)13-11(8(2)3)17-18-19(13)12-9(15)6-5-7-10(12)16/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDPZIRMUJBHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NN1C2=C(C=CC=C2Cl)Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide and an alkyne react to form the triazole ring.

Introduction of Substituents: The 2,6-dichlorophenyl and 1-methylethyl groups are introduced through substitution reactions.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Halogen atoms in the 2,6-dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Sodium azide, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole oxides, while reduction could produce triazole amines.

Scientific Research Applications

Agricultural Applications

Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate has been primarily studied for its fungicidal properties. It belongs to the triazole class of fungicides which are widely used in agriculture to control a variety of fungal pathogens.

Fungicidal Efficacy

-

Target Fungal Species :

- Effective against pathogens such as Fusarium, Botrytis, and Rhizoctonia.

- Demonstrated high activity in controlling leaf spot diseases in crops like soybeans and corn.

-

Mechanism of Action :

- Inhibits the biosynthesis of ergosterol, a critical component of fungal cell membranes.

- Disruption of membrane integrity leads to cell death in susceptible fungi.

- Field Trials :

Pharmaceutical Applications

In addition to its agricultural uses, this compound has potential applications in pharmaceuticals due to its biological activity.

Antifungal Activity

- Clinical Relevance :

- Combination Therapies :

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both agriculture and medicine.

Safety Assessments

- Acute Toxicity :

- Acute toxicity studies indicate low toxicity levels in mammals with LD50 values exceeding 2000 mg/kg.

- Chronic Exposure :

Case Study 1: Agricultural Use in Soybean Cultivation

A field trial conducted over two growing seasons evaluated the effectiveness of this compound on soybean crops affected by Phakopsora pachyrhizi (Asian soybean rust). The results showed a significant reduction in disease severity and an increase in yield by approximately 15% compared to untreated plots.

Case Study 2: Antifungal Screening

A laboratory study assessed the antifungal activity of this compound against various clinical isolates of Candida albicans. The compound exhibited an MIC (minimum inhibitory concentration) of 8 µg/mL, indicating strong antifungal properties suitable for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate and related compounds:

Notes:

- Structural isomerism: The position of nitrogen atoms in the triazole ring (1,2,3 vs. 1,2,4) significantly impacts electronic properties and binding interactions.

- Substituent effects : The 2,6-dichlorophenyl group enhances steric bulk and lipophilicity compared to 2,4-dichlorophenyl analogs, which may improve membrane permeability but reduce aqueous solubility .

Regulatory and Industrial Relevance

Several dichlorophenyl-containing compounds (e.g., clonidine-related derivatives) are listed in pharmacopeial standards, underscoring their therapeutic importance . The 2,6-dichloro substitution pattern is also prevalent in agrochemicals, highlighting its versatility in drug and pesticide design .

Biological Activity

Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications based on current research findings.

Synthesis and Characterization

The compound belongs to the class of 1,2,3-triazoles, which are known for their pharmacological properties. The synthesis typically involves the use of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method, which allows for the formation of the triazole ring in a regioselective manner. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : IC50 = 1.1 μM

- HCT-116 (Colon Cancer) : IC50 = 2.6 μM

- HepG2 (Liver Cancer) : IC50 = 1.4 μM

These values indicate that the compound is more effective than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against common pathogens:

- Escherichia coli

- Staphylococcus aureus

These findings suggest that it could be a candidate for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and microbial growth. For example, it has been shown to inhibit thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells .

Study 1: Antiproliferative Effects

A study evaluated a series of triazole derivatives for their anticancer activity. This compound was among those tested and showed promising results with low IC50 values across multiple cancer cell lines. The study concluded that the compound's mechanism involves TS inhibition and induction of apoptosis in cancer cells .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of various triazole compounds. This compound was effective against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy and reported significant zones of inhibition compared to control groups .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.